
cBu-Cit-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cBu-Cit-OH involves the formation of a cyclobutane ring and the subsequent attachment of citrulline and para-aminobenzoic acid (PAB). The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the cyclobutane ring and the subsequent functionalization steps .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: cBu-Cit-OH primarily undergoes cleavage reactions, particularly in the presence of proteases such as cathepsin B. This cleavage releases the cytotoxic payload from the ADC, enabling targeted drug delivery .
Common Reagents and Conditions: The cleavage reactions typically occur under physiological conditions, with the presence of specific proteases being the key factor. The reaction conditions are optimized to ensure selective cleavage in the tumor microenvironment .
Major Products Formed: The major product formed from the cleavage of this compound is the active cytotoxic drug, which is released at the target site to exert its therapeutic effects .
科学研究应用
cBu-Cit-OH is extensively used in the development of antibody-drug conjugates for targeted cancer therapy. Its role as a linker molecule is crucial in ensuring the stability of the ADC in the bloodstream and the selective release of the cytotoxic payload in the tumor microenvironment . Additionally, this compound has applications in the study of protease-specific cleavage mechanisms and the development of novel linker technologies for improved drug delivery systems .
作用机制
The mechanism of action of cBu-Cit-OH involves its cleavage by proteases such as cathepsin B. This cleavage releases the cytotoxic drug from the ADC, allowing it to exert its effects on the cancer cells. The molecular targets and pathways involved include the binding of the ADC to specific antigens on the cancer cell surface, followed by internalization and cleavage of the linker to release the drug .
相似化合物的比较
- Valine-citrulline (Val-Cit) linker
- Glycine-glycine-phenylalanine-glycine (Gly-Gly-Phe-Gly) linker
- Disulfide linkers
Comparison: Compared to other linkers such as Valine-citrulline and Glycine-glycine-phenylalanine-glycine, cBu-Cit-OH exhibits enhanced protease specificity, particularly for cathepsin B. This specificity results in more efficient and selective drug release in the tumor microenvironment . Additionally, this compound demonstrates greater stability in the bloodstream, reducing off-target toxicity and improving the therapeutic window of the ADC .
属性
分子式 |
C28H38N6O7 |
|---|---|
分子量 |
570.6 g/mol |
IUPAC 名称 |
1-N'-[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]-1-N-[5-(2,5-dioxopyrrol-1-yl)pentyl]cyclobutane-1,1-dicarboxamide |
InChI |
InChI=1S/C28H38N6O7/c29-27(41)31-16-4-6-21(24(38)32-20-9-7-19(18-35)8-10-20)33-26(40)28(13-5-14-28)25(39)30-15-2-1-3-17-34-22(36)11-12-23(34)37/h7-12,21,35H,1-6,13-18H2,(H,30,39)(H,32,38)(H,33,40)(H3,29,31,41)/t21-/m0/s1 |
InChI 键 |
HLAKJCQSHGCDPL-NRFANRHFSA-N |
手性 SMILES |
C1CC(C1)(C(=O)NCCCCCN2C(=O)C=CC2=O)C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC3=CC=C(C=C3)CO |
规范 SMILES |
C1CC(C1)(C(=O)NCCCCCN2C(=O)C=CC2=O)C(=O)NC(CCCNC(=O)N)C(=O)NC3=CC=C(C=C3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-(dimethylamino)benzoate](/img/structure/B12370814.png)



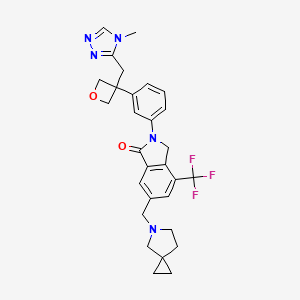
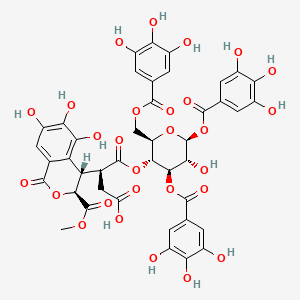



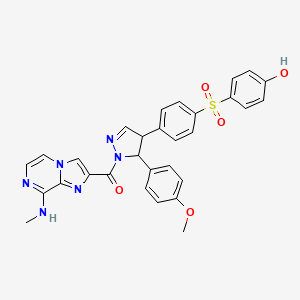
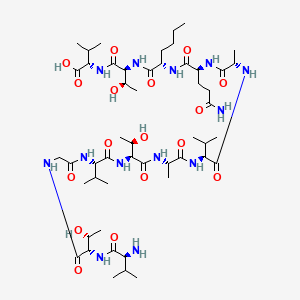
![(2S,3S,4S,5R,6S)-6-[4-[[3-[[1-[2-amino-4-[2-hydroxyethyl(propyl)carbamoyl]-3H-1-benzazepin-8-yl]cyclopropanecarbonyl]amino]-7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl]oxymethyl]-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12370859.png)
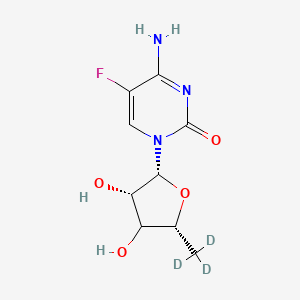
![N-(6-cyano-1,3-benzothiazol-2-yl)-4-[(piperidin-4-ylamino)methyl]benzamide](/img/structure/B12370871.png)
